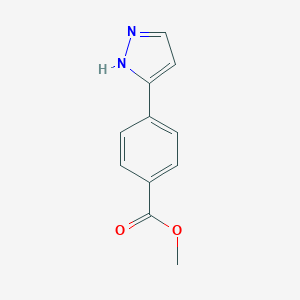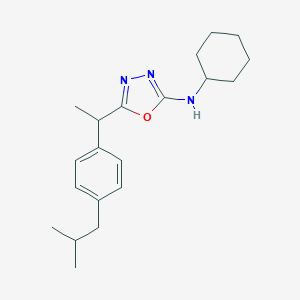
N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine, also known as JNJ-40411813, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives and has shown promising results in preclinical studies for the treatment of various diseases.
Mecanismo De Acción
N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine exerts its therapeutic effects by modulating the activity of certain receptors in the body. It acts as a selective antagonist of the P2X7 receptor, which is involved in the regulation of inflammation and pain. By blocking this receptor, N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine reduces inflammation and pain in animal models.
Biochemical and Physiological Effects:
N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine has been shown to have a good safety profile in preclinical studies. It has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine is its potential therapeutic applications in various areas of scientific research. It has shown promising results in preclinical studies for the treatment of various diseases, including arthritis, neuropathic pain, Alzheimer's disease, and traumatic brain injury. However, one of the limitations of N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine is its limited availability and high cost, which may hinder its widespread use in scientific research.
Direcciones Futuras
There are several future directions for the research on N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine. One of the areas of interest is its potential therapeutic applications in the treatment of various inflammatory and pain-related disorders. Further studies are needed to determine its efficacy and safety in clinical trials. Additionally, the potential neuroprotective effects of N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine in various neurological disorders warrant further investigation. Finally, the development of more efficient and cost-effective synthesis methods for N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine may facilitate its widespread use in scientific research.
Métodos De Síntesis
The synthesis of N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine involves a series of chemical reactions starting from commercially available starting materials. The synthesis route involves the reaction of 2-amino-5-cyclohexyl-1,3,4-oxadiazole with 4-(2-methylpropyl)benzaldehyde in the presence of a suitable catalyst to obtain the intermediate product. This intermediate is then further reacted with ethyl chloroacetate to yield the final product.
Aplicaciones Científicas De Investigación
N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine has shown potential therapeutic applications in various areas of scientific research. It has been studied for its anti-inflammatory, analgesic, and neuroprotective effects. In preclinical studies, N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and traumatic brain injury.
Propiedades
Número CAS |
184706-23-8 |
|---|---|
Nombre del producto |
N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine |
Fórmula molecular |
C20H29N3O |
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
N-cyclohexyl-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C20H29N3O/c1-14(2)13-16-9-11-17(12-10-16)15(3)19-22-23-20(24-19)21-18-7-5-4-6-8-18/h9-12,14-15,18H,4-8,13H2,1-3H3,(H,21,23) |
Clave InChI |
QWZURBKYUONRAN-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2=NN=C(O2)NC3CCCCC3 |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)C2=NN=C(O2)NC3CCCCC3 |
Sinónimos |
N-cyclohexyl-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazol-2-a mine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




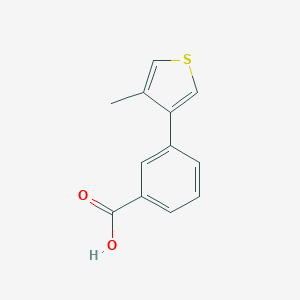
![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-4,4-dioxo-N-(2-pyrrolidin-1-ylethoxy)pyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B63959.png)
![[(2S)-1-[[(2S)-1-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] 1-[(2R)-2-[[(2S)-2-(2-methylpropoxycarbonylamino)-3-phenylpropanoyl]amino]-3-naphthalen-2-ylpropanoyl]piperidine-4-carboxylate](/img/structure/B63960.png)


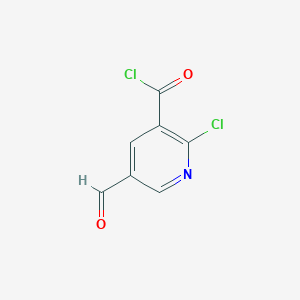


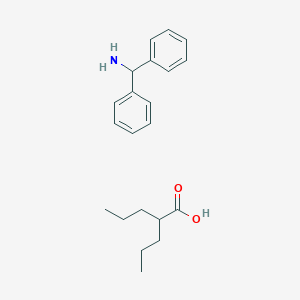
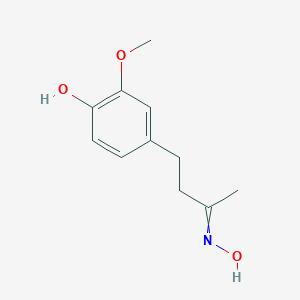
![N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B63983.png)
![1,2,3-Trifluoro-5-[2-fluoro-4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B63984.png)
